

Part 1: Identification and Hazard Classification of Related Pyridine Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Chloromethyl)-5-methoxypyridine hydrochloride
Cat. No.:	B1435371

[Get Quote](#)

The primary challenge is the absence of a dedicated SDS for **3-(Chloromethyl)-5-methoxypyridine hydrochloride**. To construct a reliable safety profile, we will analyze data from the following structurally similar compounds for which safety information is available:

- 3-(Chloromethyl)-5-methylpyridine hydrochloride[1][2] (Closest structural analog with a methyl group instead of a methoxy group)
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride[3][4][5]
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[6][7][8][9]

The chloromethyl group attached to an electron-deficient pyridine ring is a known structural alert for reactivity and potential toxicity. Therefore, a conservative approach, assuming similar or greater hazard, is scientifically prudent.

Comparative Identification of Analogs

Feature	3-(Chloromethyl)-5-methylpyridine hydrochloride	2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Molecular Formula	C ₇ H ₉ Cl ₂ N	C ₉ H ₁₃ Cl ₂ NO
Molecular Weight	178.06 g/mol [2]	222.11 g/mol [8][9]
CAS Number	1007089-84-0[1][2]	86604-75-3[6][9]
Appearance	Solid	White to Off-White Powder[6][9]
Melting Point	Not specified	~128-131 °C[6][9]
Solubility	Not specified	Soluble in water[6][9]

Consolidated GHS Hazard Assessment

Based on the available data for these analogs, **3-(Chloromethyl)-5-methoxypyridine hydrochloride** should be presumed to carry similar hazards. The "Warning" signal word is common, though "Danger" has been noted for some analogs, indicating a potential for more severe hazards.[2][8]

Hazard Class	GHS Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed[1][3][10]
Acute Toxicity, Dermal	H312	Harmful in contact with skin[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled[1]
Skin Corrosion/Irritation	H315	Causes skin irritation[1][3][6][10]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[1][3][6][10]
STOT - Single Exposure	H335	May cause respiratory irritation[1][3][6][10]

Precautionary Logic: The consistent classification across multiple analogs for irritation and acute toxicity provides a high degree of confidence that **3-(Chloromethyl)-5-methoxypyridine hydrochloride** is, at a minimum, an irritant and harmful if ingested, inhaled, or in contact with skin.

Part 2: Proactive Exposure Response: First-Aid Protocols

A self-validating safety protocol requires that for every potential exposure, there is a clear, pre-defined response. The following first-aid measures are synthesized from multiple sources and represent best practices for this class of compounds.

Step-by-Step First-Aid Methodologies

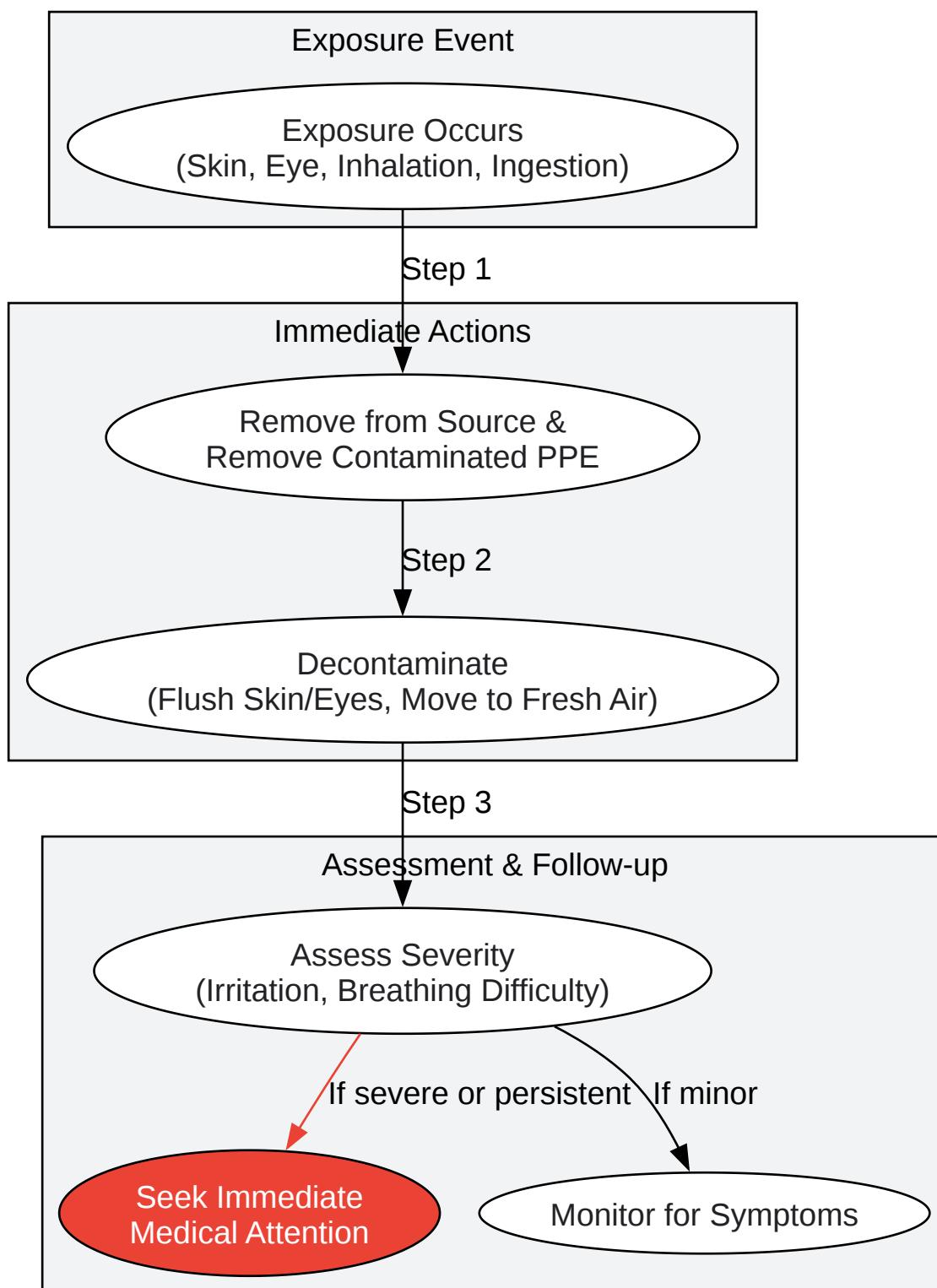
Eye Contact:

- Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes. [\[1\]](#)[\[6\]](#)
- Ensure complete irrigation by keeping eyelids apart and away from the eye. [\[1\]](#)
- Removal of contact lenses should only be attempted by skilled personnel. [\[1\]](#)
- Seek immediate medical attention, especially if pain or irritation persists. [\[1\]](#)[\[6\]](#)

Skin Contact:

- Immediately wash the affected area with plenty of soap and running water. [\[1\]](#)[\[11\]](#)
- Remove all contaminated clothing and shoes. [\[10\]](#)
- If skin irritation occurs or persists, seek medical attention. [\[1\]](#)[\[11\]](#)
- Contaminated work clothes should be laundered separately before reuse. [\[1\]](#)

Inhalation:


- Remove the individual from the contaminated area to fresh air immediately. [\[1\]](#)[\[3\]](#)

- If breathing is difficult or has stopped, trained personnel should administer oxygen or perform artificial respiration.[11]
- Keep the person warm and at rest.[11]
- Seek immediate medical attention.[3]

Ingestion:

- Rinse the mouth thoroughly with water.[3][10]
- Immediately give a glass of water to drink.[1]
- Do NOT induce vomiting.[10]
- Contact a Poison Information Center or a doctor for advice.[1][3]

First-Aid Decision Workflow

[Click to download full resolution via product page](#)

Caption: First-aid workflow following chemical exposure.

Part 3: Engineering Controls, PPE, and Safe Handling

The causality behind exposure control is simple: prevent the chemical from contacting the researcher. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

- Ventilation: All work must be conducted in a well-ventilated area. A chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound to prevent concentration in hollows and sumps.[1][3]
- Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not merely a checklist; it's a system designed to protect against the specific hazards identified in Part 1.

Protection Type	Specification	Rationale
Eye/Face Protection	Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [3] [5]	Protects against dust particles and splashes, preventing serious eye irritation.
Skin Protection	Impermeable gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant apron. Long-sleeved clothing. [3] [6]	Prevents skin contact, which can cause irritation and dermal toxicity.
Respiratory Protection	For nuisance exposures or when dust cannot be fully controlled, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2). [7]	Protects against inhalation of harmful dust, which can cause respiratory tract irritation.

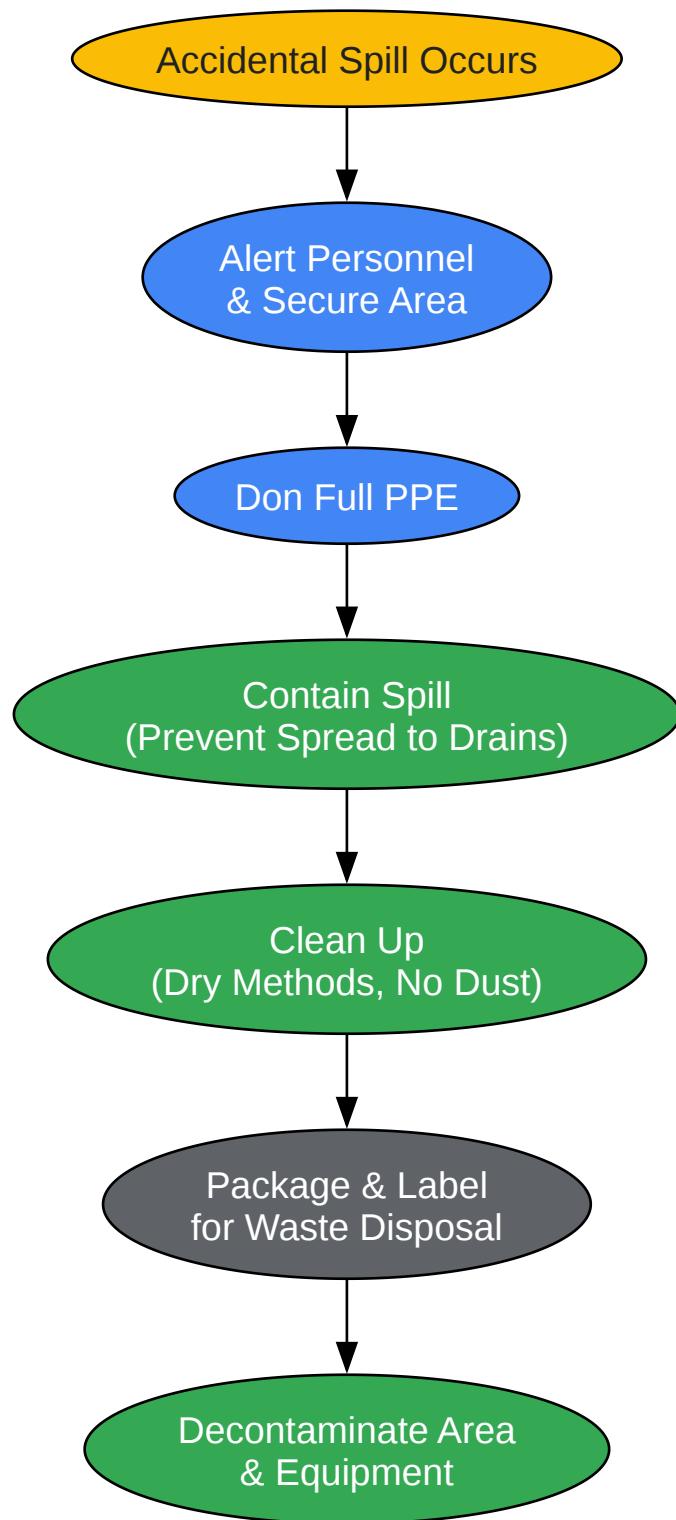
Standard Operating Procedure (SOP) for Handling

- Preparation: Before handling, ensure the fume hood is operational and all required PPE is donned correctly.
- Handling:
 - Avoid all personal contact, including inhalation.[\[1\]](#)
 - Avoid the formation of dust and aerosols.[\[5\]](#)[\[7\]](#) Use dry cleanup procedures; do not generate dust when cleaning spills.[\[1\]](#)
 - When handling, do not eat, drink, or smoke.[\[1\]](#)[\[3\]](#)
- Storage:
 - Store in original, tightly sealed containers.[\[1\]](#)

- Keep in a cool, dry, and well-ventilated place, protected from environmental extremes.[1]
Some analogs specify storage under inert gas due to hygroscopicity.[7]
- Store locked up and away from incompatible materials (e.g., strong oxidizing agents).[3]
[13]
- Post-Handling:
 - Always wash hands thoroughly with soap and water after handling.[1]
 - Decontaminate and launder protective clothing before reuse.[1]

Part 4: Emergency Procedures: Fire and Spills

Fire-Fighting Measures


- Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. There is no restriction on the type of extinguisher; water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all generally acceptable.[1][3][6]
- Special Hazards: The compound is non-combustible but containers may burn.[1] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride gas.[3][6][7]
- Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6] Do not approach containers suspected to be hot; cool them with a water spray from a protected location.[1]

Accidental Release Measures (Spills)

- Alert & Evacuate: Alert personnel in the area. Evacuate non-essential personnel to a safe area, upwind of the spill.[7]
- Personal Precautions: Wear full PPE as described in Part 3. Avoid breathing dust.[1][7]
- Environmental Precautions: Prevent the material from entering drains or waterways.[3][7] If contamination occurs, advise emergency services.[1]
- Containment & Cleanup:

- Use dry cleanup procedures to avoid generating dust.[[1](#)]
- Sweep up, shovel, or vacuum the spilled material.
- Place the material into a clean, dry, sealable, and properly labeled container for disposal.
[[1](#)][[7](#)]
- Wash the spill area down with large amounts of water.[[1](#)]

Spill Response Logic Flow

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to an accidental spill.

Part 5: Chemical Properties and Disposal

Considerations

Stability and Reactivity

- Reactivity: Based on available information for analogs, the compound is generally stable under normal conditions and has no known hazardous reactions under normal processing.[6]
- Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[6][13]
- Conditions to Avoid: Incompatible products, excess heat, dust generation, and exposure to moist air or humidity.[6][13][14]
- Incompatible Materials: Strong oxidizing agents and strong acids.[13][14]
- Hazardous Decomposition Products: Combustion will produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Disposal Considerations

Disposal must be handled with the understanding that this is a hazardous chemical waste.

- Product Disposal: Recycle wherever possible. Otherwise, dispose of surplus and non-recyclable solutions via a licensed disposal company. Methods like incineration in a properly equipped facility are often recommended.[1][7]
- Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1][7]
- Regulatory Consultation: Always consult with State Land Waste Management or other local authorities to ensure complete and accurate classification and disposal procedures.[1][14]

Conclusion: A Framework for Responsible Science

This guide provides a comprehensive safety framework for handling **3-(Chloromethyl)-5-methoxypyridine hydrochloride** by synthesizing data from its closest structural analogs. The consistent toxicological and handling data across these related compounds gives us a high

degree of confidence in the recommended safety protocols. However, this synthesis must be viewed as an expert-guided starting point.

Crucially, researchers must obtain and adhere to the specific Safety Data Sheet provided by the manufacturer of the exact lot number of **3-(Chloromethyl)-5-methoxypyridine hydrochloride** they are using. This document complements, but does not replace, that primary source of safety information. By integrating the insights from this guide with specific manufacturer data, research and development professionals can handle this valuable reagent with the highest standards of safety and scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.pt [fishersci.pt]
- 7. capotchem.com [capotchem.com]
- 8. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cionpharma.com [cionpharma.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [Part 1: Identification and Hazard Classification of Related Pyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1435371#3-chloromethyl-5-methoxypyridine-hydrochloride-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com